molecular formula C8H16NO3P B14517534 Ethyl propan-2-yl (2-cyanoethyl)phosphonate CAS No. 62614-26-0

Ethyl propan-2-yl (2-cyanoethyl)phosphonate

Cat. No.: B14517534
CAS No.: 62614-26-0
M. Wt: 205.19 g/mol
InChI Key: BRTBIMIQQDBQQQ-UHFFFAOYSA-N
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Description

Ethyl propan-2-yl (2-cyanoethyl)phosphonate is an organophosphorus compound with the molecular formula C7H14NO3P. This compound is characterized by the presence of a phosphonate group, which is bonded to an ethyl group, a propan-2-yl group, and a 2-cyanoethyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of ethyl propan-2-yl (2-cyanoethyl)phosphonate typically involves the reaction of diethyl phosphite with 2-cyanoethyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the diethyl phosphite acts as a nucleophile and displaces the bromide ion from the 2-cyanoethyl bromide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Ethyl propan-2-yl (2-cyanoethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phosphonate group can participate in substitution reactions, particularly in the formation of carbon-phosphorus bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include phosphonic acids, amines, and various substituted phosphonates .

Scientific Research Applications

Ethyl propan-2-yl (2-cyanoethyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl propan-2-yl (2-cyanoethyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the cyano group can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These interactions are crucial for its applications in catalysis and enzyme studies .

Comparison with Similar Compounds

Ethyl propan-2-yl (2-cyanoethyl)phosphonate can be compared with other similar compounds such as diethyl (2-cyanoethyl)phosphonate and triethyl phosphite. While all these compounds contain phosphonate groups, this compound is unique due to the presence of both an ethyl and a propan-2-yl group, which can influence its reactivity and applications. Similar compounds include:

Properties

CAS No.

62614-26-0

Molecular Formula

C8H16NO3P

Molecular Weight

205.19 g/mol

IUPAC Name

3-[ethoxy(propan-2-yloxy)phosphoryl]propanenitrile

InChI

InChI=1S/C8H16NO3P/c1-4-11-13(10,7-5-6-9)12-8(2)3/h8H,4-5,7H2,1-3H3

InChI Key

BRTBIMIQQDBQQQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC#N)OC(C)C

Origin of Product

United States

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